molecular formula C14H12F2N2O2 B4944183 (3,4-difluorobenzyl)(2-methyl-4-nitrophenyl)amine

(3,4-difluorobenzyl)(2-methyl-4-nitrophenyl)amine

Cat. No. B4944183
M. Wt: 278.25 g/mol
InChI Key: BXYVAMWMCYWIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-difluorobenzyl)(2-methyl-4-nitrophenyl)amine, commonly known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFB is a member of the substituted aniline family, which is widely used in the synthesis of organic compounds.

Scientific Research Applications

DFB has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit antitumor, antiviral, and antibacterial activities. DFB has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies. Additionally, DFB has been used as a building block in the synthesis of various organic compounds.

Mechanism of Action

The exact mechanism of action of DFB is not fully understood. However, it is known that DFB interacts with specific targets in cells, leading to various biological effects. DFB has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of cell growth and proliferation. Additionally, DFB has been reported to induce apoptosis, a process of programmed cell death, in certain cancer cells.
Biochemical and physiological effects:
DFB has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of cell growth and proliferation. Additionally, DFB has been reported to induce apoptosis, a process of programmed cell death, in certain cancer cells. DFB has also been shown to exhibit antiviral and antibacterial activities.

Advantages and Limitations for Lab Experiments

DFB has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. Additionally, DFB has been extensively studied, and its biological effects are well-documented. However, DFB also has limitations. It is a toxic compound and should be handled with care. Additionally, DFB has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

DFB has several potential future directions for research. One area of interest is the development of DFB-based drugs for the treatment of cancer and viral infections. Additionally, DFB can be used as a building block in the synthesis of various organic compounds, making it a potential candidate for drug discovery studies. Further research is also needed to fully understand the mechanism of action of DFB and its potential applications in various fields.
Conclusion:
In conclusion, (3,4-difluorobenzyl)(2-methyl-4-nitrophenyl)amine, commonly known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFB has been extensively studied for its potential applications in the field of medicinal chemistry, and its biological effects are well-documented. Further research is needed to fully understand the mechanism of action of DFB and its potential applications in various fields.

Synthesis Methods

DFB can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis of DFB involves the reaction of 3,4-difluoronitrobenzene with 2-methyl-4-nitroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified through recrystallization.

properties

IUPAC Name

N-[(3,4-difluorophenyl)methyl]-2-methyl-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O2/c1-9-6-11(18(19)20)3-5-14(9)17-8-10-2-4-12(15)13(16)7-10/h2-7,17H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYVAMWMCYWIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5540446

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